

Spectroscopic Characterization of 3-Bromofuran-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: 3-bromofuran-2,5-dione

Cat. No.: B1208300

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This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound **3-bromofuran-2,5-dione**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While direct public access to the raw spectroscopic data for **3-bromofuran-2,5-dione** is limited, this guide synthesizes available information and presents standardized experimental protocols for its characterization.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for **3-bromofuran-2,5-dione** (CAS Number: 5926-51-2).^{[1][2][3][4][5]} This information is based on the compound's chemical structure and typical values for similar functional groups.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific experimental spectra for **3-bromofuran-2,5-dione** are not readily available in public databases, predicted data can be inferred from its structure. Commercial suppliers indicate the availability of NMR data.^{[1][2][6]}

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	~7.0-7.5	Singlet	N/A	C4-H
¹³ C	~160-165	Singlet	N/A	C=O (C2)
~160-165	Singlet	N/A	C=O (C5)	
~140-145	Singlet	N/A	C=C (C4)	
~120-125	Singlet	N/A	C-Br (C3)	

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **3-bromofuran-2,5-dione** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Frequency (cm ⁻¹)	Intensity	Vibration
1850-1750	Strong	C=O stretch (anhydride, symmetric and asymmetric)
1680-1620	Medium	C=C stretch
1300-1200	Strong	C-O-C stretch (anhydride)
800-600	Medium-Strong	C-Br stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **3-bromofuran-2,5-dione** will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.^[7]

m/z	Relative Abundance (%)	Fragment
176	~100	[M] ⁺ (with ⁷⁹ Br)
178	~98	[M] ⁺ (with ⁸¹ Br)
148/150	Variable	[M-CO] ⁺
120/122	Variable	[M-2CO] ⁺
97	Variable	[C ₄ HBrO] ⁺
79/81	Variable	[Br] ⁺

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **3-bromofuran-2,5-dione** are provided below. These are generalized procedures adaptable for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-bromofuran-2,5-dione** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample height in the tube is appropriate for the spectrometer being used.
- Data Acquisition:
 - The NMR spectrometer is typically operated at a high frequency (e.g., 400 MHz or higher for ¹H NMR) to achieve better signal resolution.
 - Before acquiring the spectrum of the sample, the magnetic field is shimmed to improve its homogeneity.
 - For ¹H NMR, a standard single-pulse experiment is usually sufficient.

- For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance the signal-to-noise ratio.
- Key acquisition parameters to be set include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **3-bromofuran-2,5-dione** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
 - Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

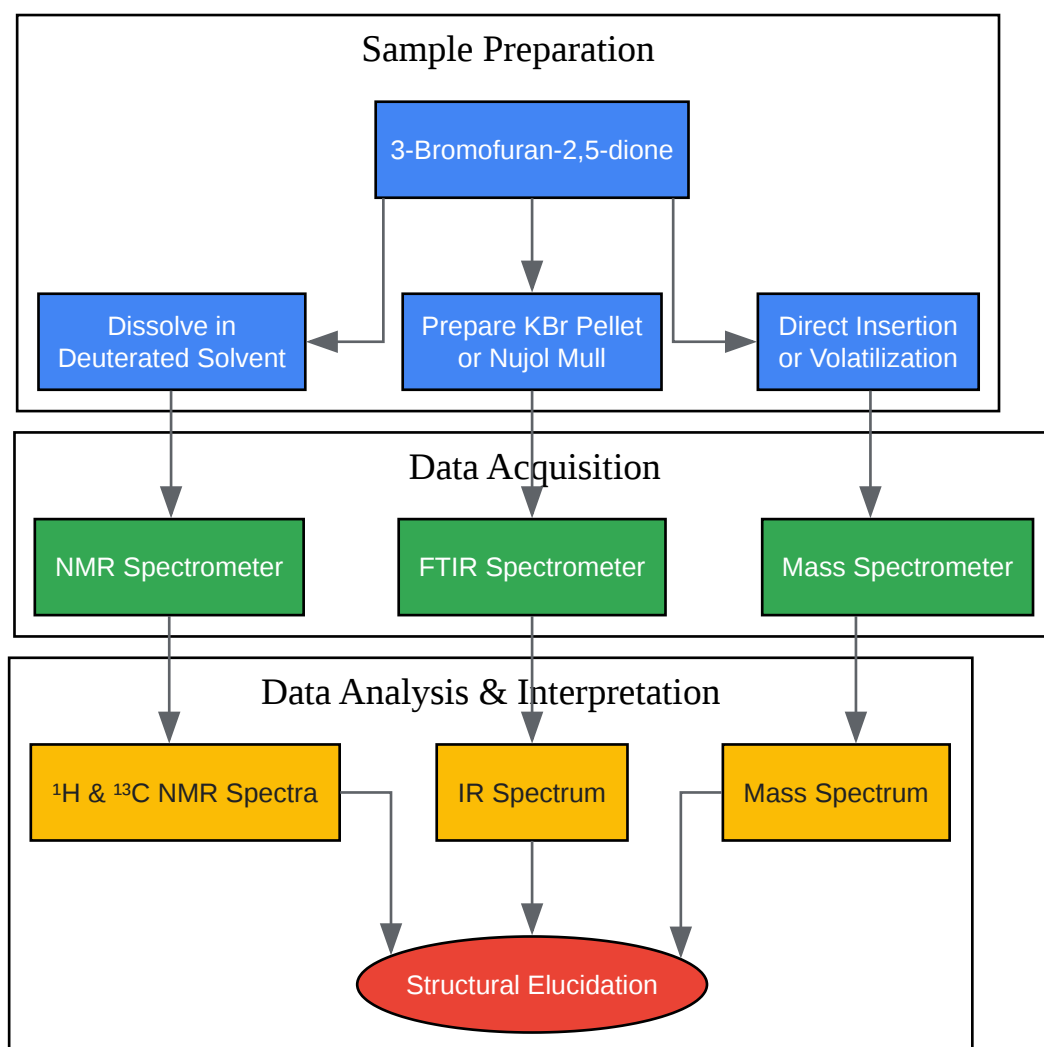
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - For a solid sample like **3-bromofuran-2,5-dione**, direct insertion or a heated probe can be used for sample introduction.
 - Electron Ionization (EI) is a common method for volatile and thermally stable compounds. A standard electron energy of 70 eV is typically used.

- Mass Analysis and Detection:
 - The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities.^[7]

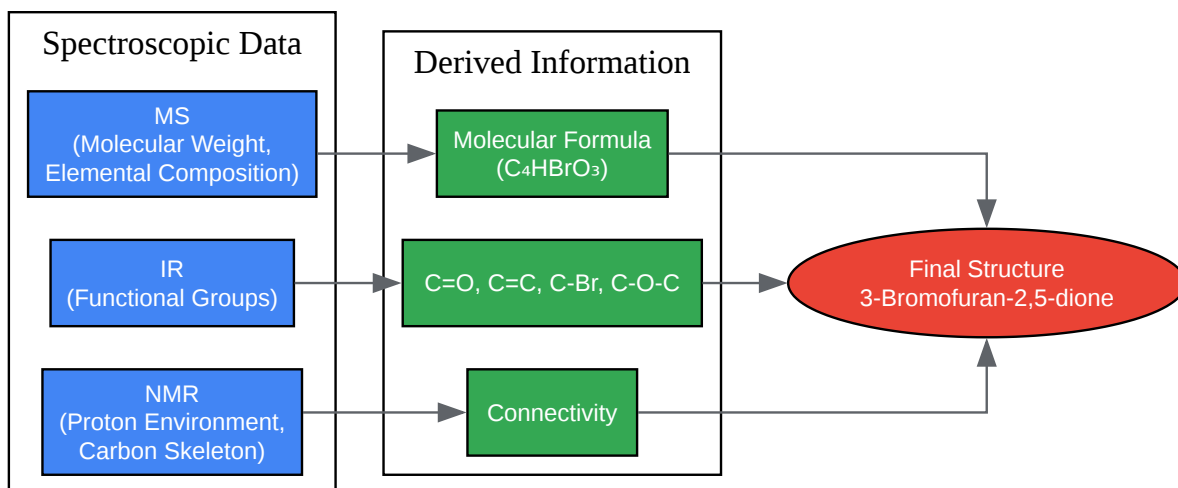
Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship in interpreting the data.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Logic of Structural Elucidation.

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